1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801614
InChI: InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3
SMILES:
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17801614

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one -

Specification

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
IUPAC Name 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone
Standard InChI InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3
Standard InChI Key FQGMSZLBARVVOU-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydro-1H-2-benzazepine core, where the azepine ring exists in a partially saturated conformation. Key structural elements include:

  • Amino group (-NH2_2): Positioned at carbon 5, this group enhances hydrogen-bonding potential and may participate in receptor interactions.

  • Fluorine atom (-F): Located at carbon 8, fluorine’s electronegativity can alter electron distribution and improve metabolic stability.

  • Acetyl group (-COCH3_3): Attached to the azepine nitrogen, this moiety influences solubility and steric bulk.

The hydrochloride salt form (C12H16ClFN2O\text{C}_{12}\text{H}_{16}\text{ClFN}_2\text{O}, MW 258.72 g/mol) is often preferred in drug development due to improved crystallinity and solubility.

Table 1: Comparative Properties of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC12H15FN2O\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}C12H16ClFN2O\text{C}_{12}\text{H}_{16}\text{ClFN}_2\text{O}
Molecular Weight (g/mol)222.26258.72
SolubilityModerate in organic solventsHigh in aqueous media
StabilitySensitive to oxidationEnhanced hygroscopicity

Spectroscopic Characterization

While experimental spectral data for this specific compound is unavailable, analogous benzazepines exhibit distinct NMR and IR profiles:

  • 1H^1\text{H} NMR: Protons on the saturated azepine ring typically resonate between δ 1.5–3.0 ppm, while aromatic protons appear upfield (δ 6.5–7.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for the acetyl group (νC=O16801720cm1\nu_{\text{C=O}} \approx 1680–1720 \, \text{cm}^{-1}) and primary amine (νN-H33003500cm1\nu_{\text{N-H}} \approx 3300–3500 \, \text{cm}^{-1}) are expected.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one likely involves:

  • Benzazepine Ring Formation: Cyclization of a phenethylamine precursor via intramolecular alkylation or reductive amination .

  • Functionalization: Introduction of fluorine via electrophilic aromatic substitution or halogen exchange, followed by acetylation at the azepine nitrogen.

Scheme 1: Hypothetical Synthesis Route

  • Starting Material: 2-Fluoroaniline → N-protected intermediate.

  • Cyclization: Employing a Dieckmann condensation or transition-metal-catalyzed C–N coupling.

  • Amination: Selective introduction of the primary amine at position 5.

  • Acetylation: Treatment with acetic anhydride or acetyl chloride.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of the fluorine and amino groups requires directing groups or protective strategies.

  • Ring Strain: The seven-membered azepine ring may undergo undesirable ring-opening under acidic or basic conditions .

CompoundTargetIC50_{50} (nM)Therapeutic Area
FenoldopamD1 Receptor12Hypertension
LatrepirdineNMDA Receptor450Alzheimer’s Disease
Target Compound (Hypothetical)D2/D3 ReceptorsN/ANeuropsychiatric Disorders

Future Directions and Research Opportunities

Preclinical Development

  • ADMET Studies: Evaluate absorption, distribution, and cytochrome P450 interactions.

  • Crystallography: Determine X-ray structure to guide structure-based drug design.

Structural Modifications

  • Fluorine Replacement: Investigate chloro or bromo analogs for enhanced binding affinity.

  • Prodrug Strategies: Esterification of the acetyl group to improve bioavailability.

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